![molecular formula C19H19ClN6O2 B12520394 N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Darolutamide, sold under the brand name Nubeqa, is a nonsteroidal antiandrogen medication used primarily in the treatment of non-metastatic castration-resistant prostate cancer. It is a selective antagonist of the androgen receptor, which plays a crucial role in the progression of prostate cancer . Darolutamide was developed by Bayer HealthCare Pharmaceuticals and was approved for medical use in the United States in July 2019 .
准备方法
Synthetic Routes and Reaction Conditions
Darolutamide is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a pyrazole derivative, which is then subjected to various chemical transformations to introduce the necessary functional groups. The final step involves the coupling of the pyrazole derivative with a carboxamide moiety to form Darolutamide .
Industrial Production Methods
The industrial production of Darolutamide involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable, allowing for the production of large quantities of the compound to meet clinical demand .
化学反应分析
Types of Reactions
Darolutamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in the chemical reactions of Darolutamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of Darolutamide, such as keto-darolutamide, which is an active metabolite of the compound. These derivatives often retain the biological activity of the parent compound and can be used in further research and development .
科学研究应用
Darolutamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives.
Biology: It is used to investigate the role of androgen receptors in cellular processes and disease progression.
Medicine: It is primarily used in the treatment of prostate cancer, but ongoing research is exploring its potential in other hormone-related conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
作用机制
Darolutamide exerts its effects by competitively inhibiting the binding of androgens to their receptors. This prevents the activation of androgen receptors, which in turn inhibits the transcription of androgen-responsive genes. The inhibition of these genes leads to a decrease in cancer cell proliferation and tumor growth. The molecular targets of Darolutamide include the androgen receptor and various downstream signaling pathways involved in cell growth and survival .
相似化合物的比较
Similar Compounds
Darolutamide is structurally distinct from other marketed nonsteroidal antiandrogens, including:
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: A similar compound with a slightly different mechanism of action and clinical profile.
Bicalutamide: An older antiandrogen with a different chemical structure and pharmacokinetic properties
Uniqueness
Darolutamide is unique in its high selectivity for the androgen receptor and its favorable safety profile. Unlike some other antiandrogens, it has a lower risk of central nervous system side effects, making it a preferred option for many patients. Additionally, its ability to inhibit androgen receptor nuclear translocation and transcriptional activity sets it apart from other compounds in its class .
属性
分子式 |
C19H19ClN6O2 |
|---|---|
分子量 |
398.8 g/mol |
IUPAC 名称 |
N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24) |
InChI 键 |
BLIJXOOIHRSQRB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


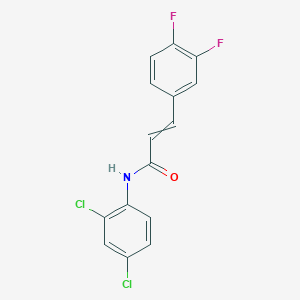
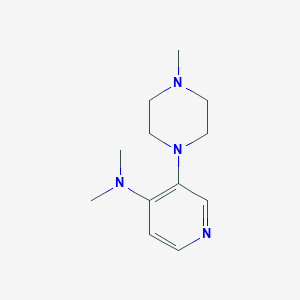




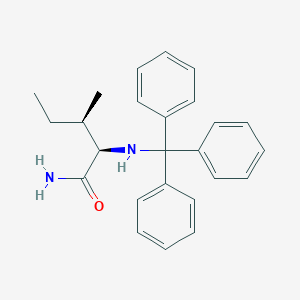

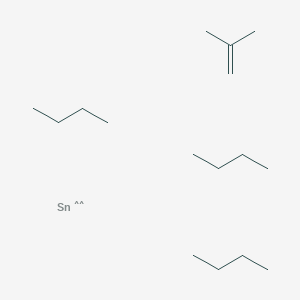
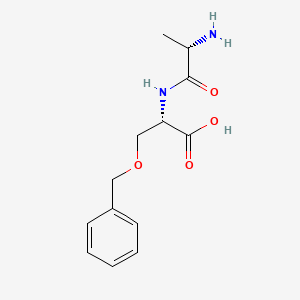
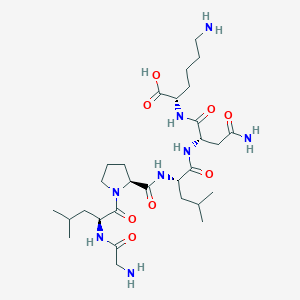

![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)

